1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16004304
InChI: InChI=1S/C10H10N2O2/c1-2-12-6-8(10(13)14)7-3-4-11-5-9(7)12/h3-6H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC16004304

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 1-ethylpyrrolo[2,3-c]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H10N2O2/c1-2-12-6-8(10(13)14)7-3-4-11-5-9(7)12/h3-6H,2H2,1H3,(H,13,14)
Standard InChI Key XDCHPRZXBAPFOJ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C2=C1C=NC=C2)C(=O)O

Introduction

Structural Characterization

The compound’s core structure consists of a pyrrolo[2,3-c]pyridine system, where a pyrrole ring is fused to a pyridine ring at the 2,3-c positions. Key features include:

  • Ethyl substituent: Attached to the nitrogen atom of the pyrrole ring, contributing to lipophilicity and potential bioavailability.

  • Carboxylic acid group: Positioned at the 3-carbon of the pyridine ring, enabling further functionalization (e.g., esterification, amide bond formation) for prodrug or conjugate synthesis .

Structural Data Table

ParameterValueSource
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
SMILESCCN1C=C(C2=C1C=NC=C2)C(=O)O
InChIKeyXDCHPRZXBAPFOJ-UHFFFAOYSA-N
StepReagents/ConditionsPurpose
Core cyclizationCu salts, Fe powder, or Pd/CForm pyrrolopyridine scaffold
Ester hydrolysis2M NaOH, ethanol, refluxConvert ester to carboxylic acid
Ethyl group installationAlkylation (e.g., ethyl bromide)Introduce ethyl substituent

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Likely moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group. Limited solubility in water unless deprotonated .

  • Thermal stability: Stable at room temperature; decomposition may occur at elevated temperatures (>200°C).

Spectroscopic Characterization

While specific data for this compound are unavailable, analogs (e.g., ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate) provide reference points:

  • ¹H NMR: Aromatic protons (δ 6.3–7.5 ppm), ethyl group (δ 1.3–1.5 ppm), and carboxylic acid proton (δ 10–12 ppm, broad) .

  • MS: Molecular ion peak at m/z 190.074 (calculated) .

Applications in Research and Drug Discovery

Pharmaceutical Intermediates

The carboxylic acid group enables:

  • Prodrug synthesis: Esterification to improve bioavailability or target-specific delivery .

  • Polymer conjugation: Attachment to biodegradable polymers for controlled release.

CompoundTarget/ActivityIC₅₀ (nM)Source
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylateFGFR1-3 inhibition7–25
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acidCYP1A2 inhibitionN/A

Future Research Directions

  • Biological Profiling: Screen for FGFR inhibition, kinase selectivity, and cytotoxicity in cancer cell models.

  • Derivative Synthesis: Explore ester, amide, and salt derivatives to optimize pharmacokinetics.

  • Mechanistic Studies: Investigate interactions with tubulin or other cellular targets implicated in apoptosis.

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